2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10-6-3-4-8-12(10)18-15(21)13-16(22)19-14-11(2)7-5-9-20(14)17(13)23/h5,7,9-10,12,22H,3-4,6,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFNTZNOGLWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a derivative of pyrido[1,2-a]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 278.32 g/mol
- Functional Groups : Hydroxy group, carboxamide group, and a pyrido-pyrimidine core.
Antiproliferative Activity
Recent studies have indicated that compounds similar to 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit significant antiproliferative properties against various cancer cell lines. For instance, related pyrido[1,2-a]pyrimidines have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, suggesting that structural modifications can enhance their potency .
The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:
- Inhibition of Human Leukocyte Elastase (HLE) : Some derivatives have been identified as potent inhibitors of HLE, which plays a role in inflammatory processes and tissue remodeling. The inhibition constant (K(i)) for these compounds can be as low as 0.0168 nM, indicating high affinity .
Antioxidative Activity
Antioxidative properties are also notable among related compounds. Studies have shown that certain derivatives possess significant antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in cancer progression .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Strong antiproliferative activity | |
| SSR69071 | HLE | 0.0168 | Potent HLE inhibitor | |
| Compound B | HCT116 | 4.8 | Significant antioxidative activity |
Clinical Implications
The biological activities of 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suggest potential therapeutic applications in oncology and inflammatory diseases. The ability to inhibit elastase may offer benefits in conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Comparison with Similar Compounds
Key Observations :
- Methyl Position : Methyl at position 9 (target) vs. position 6 (gastroprotective analogues) alters the spatial orientation of the core, impacting receptor binding .
- Heteroatom Inclusion : Thiazole-containing analogues introduce sulfur, which may influence electronic interactions and metabolic stability .
Key Findings :
- Activity Diversification: Minor structural changes redirect therapeutic applications. For example, fluorobenzyl substituents favor antimalarial activity, while cyclopentyl groups align with gastroprotection .
- Bioisosterism: The pyrido[1,2-a]pyrimidine core mimics 4-hydroxyquinolin-2-ones, retaining analgesic activity but with modified pharmacokinetics due to the fused ring system .
2.3. Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-Benzyl Analogue | N-Thiazolyl Analogue |
|---|---|---|---|
| LogP | ~3.1 (estimated) | ~2.8 | ~2.5 |
| Solubility | Low (cyclohexyl) | Moderate (benzyl) | Moderate (thiazole) |
| Metabolic Stability | High (steric shielding) | Moderate | Low (thiazole oxidation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
